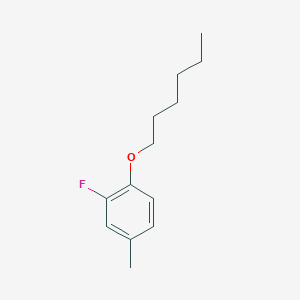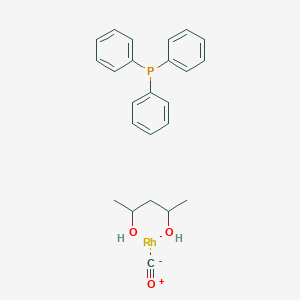
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane is a complex organometallic compound that combines the properties of carbon monoxide, pentane-2,4-diol, rhodium, and triphenylphosphane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane typically involves the coordination of rhodium with triphenylphosphane and carbon monoxide, followed by the incorporation of pentane-2,4-diol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it follows similar synthetic routes as in laboratory settings, with a focus on maintaining purity and yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of rhodium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylphosphane ligands can be substituted with other phosphine ligands or similar coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while substitution reactions can produce a variety of rhodium-phosphine complexes with different properties.
科学研究应用
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules, where its unique properties facilitate specific reactions.
Biological Studies: Research has explored its potential use in biological systems, particularly in studying enzyme mimetics and metalloproteins.
Industrial Applications:
作用机制
The mechanism of action of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane involves the coordination of rhodium with carbon monoxide and triphenylphosphane, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through the catalytic activity of the rhodium center. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
相似化合物的比较
Similar Compounds
Rhodium carbonyl complexes: These compounds share the rhodium-carbon monoxide coordination but may lack the pentane-2,4-diol and triphenylphosphane components.
Phosphine-rhodium complexes: These include various rhodium complexes with different phosphine ligands, which may exhibit similar catalytic properties.
Uniqueness
The uniqueness of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane lies in its combination of ligands, which imparts specific reactivity and stability. The presence of pentane-2,4-diol adds an additional layer of complexity, making it distinct from other rhodium complexes.
属性
分子式 |
C24H27O3PRh |
|---|---|
分子量 |
497.3 g/mol |
IUPAC 名称 |
carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H12O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;4-7H,3H2,1-2H3;; |
InChI 键 |
IWOBOYQLKPCQKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)O)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
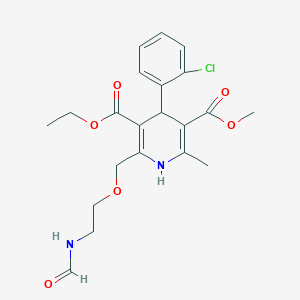
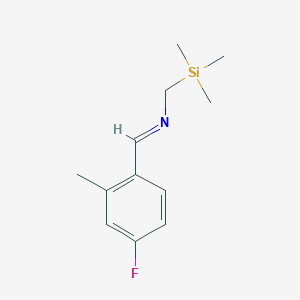
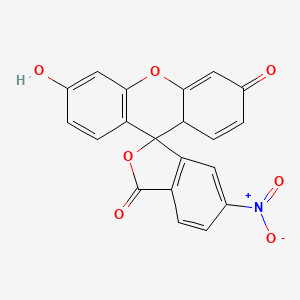
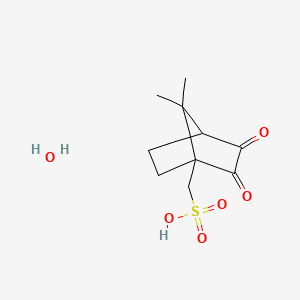

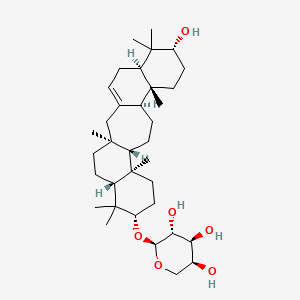
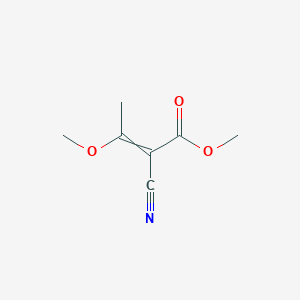
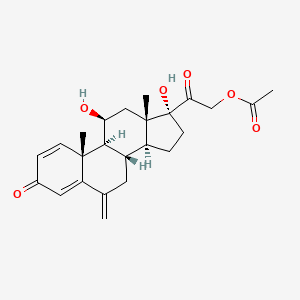
![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
